molecular formula C7H12O2S2 B8332145 Ethyl 3-(ethylsulfanyl)-3-sulfanylidenepropanoate CAS No. 16694-81-8

Ethyl 3-(ethylsulfanyl)-3-sulfanylidenepropanoate

Cat. No. B8332145
M. Wt: 192.3 g/mol
InChI Key: QEZGROMHDDHBPR-UHFFFAOYSA-N
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Patent
US04128562

Procedure details

192 g of ethyl α-carbethoxy-dithioacetate [Ber., Vol. 100 (1967), p. 1420] were added at 20° C. to a solution of 70 g of sodium methylate in one liter of methanol and after stirring for 5 minutes at 20° C., 76 g of chloroacetonitrile were added thereto. The mixture was stirred for 1 hour at 45° C. and 2 hours at 20° C. and after the addition of a solution of 70 g of sodium methylate in 500 ml of methanol, the mixture was stirred for 4 hours at 20° C. The mixture was evaporated to dryness under reduced pressure and the residue was dissolved in water. Toluene was added to the aqueous phase which was then acidified by addition of concentrated hydrochloric acid and the organic phase was rapidly separated by decanting. The organic phase was iced and vacuum filtered and the recovered crystals were dried to obtain 97 g of 2-cyano-3 -hydroxy-5-ethylthio-thiophene melting at 105° C. A microanalytically pure sample after crystallization from benzene melted at 105° C.
Quantity
192 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
70 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:6][C:7]([S:9][CH2:10][CH3:11])=[S:8])(OCC)=[O:2].C[O-].[Na+].Cl[CH2:16][C:17]#[N:18]>CO>[C:17]([C:16]1[S:8][C:7]([S:9][CH2:10][CH3:11])=[CH:6][C:1]=1[OH:2])#[N:18] |f:1.2|

Inputs

Step One
Name
Quantity
192 g
Type
reactant
Smiles
C(=O)(OCC)CC(=S)SCC
Name
sodium methylate
Quantity
70 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
76 g
Type
reactant
Smiles
ClCC#N
Step Three
Name
sodium methylate
Quantity
70 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
after stirring for 5 minutes at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour at 45° C. and 2 hours at 20° C.
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 4 hours at 20° C
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
ADDITION
Type
ADDITION
Details
Toluene was added to the aqueous phase which
ADDITION
Type
ADDITION
Details
was then acidified by addition of concentrated hydrochloric acid
CUSTOM
Type
CUSTOM
Details
the organic phase was rapidly separated
CUSTOM
Type
CUSTOM
Details
by decanting
FILTRATION
Type
FILTRATION
Details
vacuum filtered
CUSTOM
Type
CUSTOM
Details
the recovered crystals were dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(#N)C=1SC(=CC1O)SCC
Measurements
Type Value Analysis
AMOUNT: MASS 97 g
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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